Ile-His
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-7(2)10(13)11(17)16-9(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBYCZTZNOVDMI-HGNGGELXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Biotransformation, and Degradation Pathways of Ile His and Its Constituent Amino Acids
Biosynthetic Pathways of Isoleucine (Ile)
Isoleucine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. khanacademy.org In microorganisms and plants, its synthesis is a well-defined process.
The primary pathway for isoleucine biosynthesis begins with the amino acid threonine. researchgate.netuwaterloo.ca This five-step pathway is initiated by the enzymatic deamination of threonine to produce α-ketobutyrate. bioone.orgslideshare.net The subsequent steps involve the condensation of α-ketobutyrate with pyruvate (B1213749), followed by isomerization, reduction, dehydration, and finally, transamination to yield L-isoleucine. bioone.orgnih.gov
Table 1: Key Enzymes in Isoleucine Biosynthesis from Threonine
| Enzyme Name | Abbreviation | Function |
| Threonine deaminase/dehydratase | IlvA | Catalyzes the first committed step, converting L-Threonine to α-ketobutyrate. researchgate.netslideshare.net |
| Acetohydroxy acid synthase | AHAS | Condenses α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate. plos.org |
| Acetohydroxy acid isomeroreductase | IlvC | Catalyzes the simultaneous isomerization and reduction of the intermediate. uwaterloo.ca |
| Dihydroxyacid dehydratase | IlvD | Dehydrates the product of the previous step. |
| Branched-chain amino acid aminotransferase | IlvE | Transfers an amino group to form L-isoleucine in the final step. uwaterloo.ca |
The biosynthesis of isoleucine is intricately linked with the synthesis of other branched-chain amino acids (BCAAs), namely valine and leucine. researchgate.net The last four enzymes in the isoleucine synthesis pathway are the same enzymes used for the synthesis of valine. slideshare.netresearchgate.net This shared machinery necessitates a complex regulatory system to balance the production of these amino acids according to cellular needs.
The regulation of isoleucine biosynthesis is a classic example of feedback inhibition and multivalent repression. The first enzyme in the pathway, threonine deaminase, is allosterically inhibited by isoleucine, the end product. slideshare.netnih.gov This inhibition is a direct mechanism to control the metabolic flux towards isoleucine synthesis.
Furthermore, the expression of the genes encoding the biosynthetic enzymes is subject to multivalent repression, requiring the presence of all three branched-chain amino acids (isoleucine, valine, and leucine) for full repression. mdpi.comasm.org This ensures that the synthesis of the shared enzymes is only shut down when all three amino acids are abundant. In some organisms, like Saccharomyces cerevisiae, the regulation also involves the general amino acid control system. mdpi.com
Biosynthetic Pathways of Histidine (His)
Histidine is another essential amino acid for humans. khanacademy.org Its biosynthesis in microorganisms is a complex and energy-intensive process. researchgate.net
The biosynthesis of histidine begins with 5-phosphoribosyl-1-pyrophosphate (PRPP), which is derived from ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netmdpi.com The pathway involves a series of ten enzymatic steps to construct the imidazole (B134444) ring and attach it to an alanine (B10760859) side chain. wikipedia.orgresearchgate.net The first committed step is the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase. bioone.orgnih.gov
Table 2: Key Intermediates in Histidine Biosynthesis
| Intermediate | Description |
| 5-phosphoribosyl-1-pyrophosphate (PRPP) | The starting substrate, also a precursor for nucleotide synthesis. bioone.orgnih.gov |
| Phosphoribosyl-ATP (PRATP) | The product of the first enzymatic reaction. bioone.org |
| Imidazole glycerol-phosphate (IGP) | A key intermediate where the imidazole ring is formed. plos.org |
| L-histidinol | The immediate precursor to L-histidine. bioone.org |
The histidine biosynthetic pathway is metabolically linked to the de novo synthesis of purines. plos.orgowlstown.net Both pathways utilize PRPP as a starting molecule. plos.orgnih.gov A crucial link is the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is produced as a byproduct in the histidine pathway and is also an intermediate in purine (B94841) biosynthesis. plos.orgresearchgate.netfigshare.com This AICAR can be shunted into the purine synthesis pathway, representing a form of metabolic recycling. plos.orgresearchgate.net In some organisms, this connection leads to co-regulation of the two pathways. bioone.orgnih.gov For example, in yeast, the expression of some histidine biosynthetic genes is responsive to adenine (B156593) limitation. bioone.org
The regulation of histidine biosynthesis primarily occurs at the first enzyme, ATP-phosphoribosyltransferase, which is subject to feedback inhibition by histidine. wikipedia.orguwaterloo.ca
An in-depth examination of the chemical compound Isoleucyl-Histidine (Ile-His) requires a foundational understanding of the biosynthesis, formation, and degradation of its constituent parts. This article provides a focused analysis of these biochemical pathways, adhering to a strict scientific framework.
Synthetic Methodologies and Chemical Approaches for Ile His and Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques for Ile-His
Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, has become the dominant method for peptide synthesis due to its efficiency and potential for automation. masterorganicchemistry.combiosyn.com The technique involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer resin. biosyn.combachem.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process. bachem.commtoz-biolabs.com The synthesis typically proceeds from the C-terminus to the N-terminus. For this compound, Histidine would be the first amino acid attached to the resin, followed by the coupling of Isoleucine. wikipedia.org
Two main orthogonal protection strategies dominate SPPS: Boc chemistry and Fmoc chemistry. bachem.comwikipedia.org
The Boc/Bzl strategy was the original method developed by Merrifield. masterorganicchemistry.com In this approach, the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comwikipedia.org Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, and carbamates.
Synthesis Steps for this compound using Boc Chemistry:
Resin Loading: The first amino acid, Nα-Boc-His, with its imidazole (B134444) side chain protected (e.g., with a dinitrophenyl (DNP) or tosyl (Tos) group), is anchored to a suitable resin (e.g., Merrifield resin).
Deprotection: The Nα-Boc group of the resin-bound Histidine is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). masterorganicchemistry.comacs.org
Neutralization: A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the resulting ammonium (B1175870) salt.
Coupling: The next amino acid, Nα-Boc-Ile, is activated using a coupling reagent (e.g., DCC/HOBt) and added to the resin to form the peptide bond.
Final Cleavage: Once the dipeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org
The repetitive use of TFA for deprotection can lead to the gradual degradation of acid-sensitive side-chain protecting groups, which is a drawback of this method. nih.gov
Fmoc chemistry is now the more commonly used method for SPPS, largely because it employs milder reaction conditions. nih.govaltabioscience.com The temporary Nα-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. lgcstandards.commtoz-biolabs.com Side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group. biosynth.comiris-biotech.de
Synthesis Steps for this compound using Fmoc Chemistry:
Resin Loading: The first amino acid, Nα-Fmoc-His, with its side chain protected by an acid-labile group like the trityl (Trt) group, is attached to an acid-sensitive resin (e.g., Wang or Rink amide resin). nbinno.commdpi.com
Deprotection: The Fmoc group of the resin-bound Histidine is removed using a weak secondary amine base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). altabioscience.commdpi.com
Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-adduct.
Coupling: The next amino acid, Nα-Fmoc-Ile, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the resin-bound Histidine.
Final Cleavage: After the final Fmoc deprotection, the completed dipeptide is cleaved from the resin, and the side-chain protecting group is removed using a strong acid cocktail, most commonly 95% TFA with scavengers. lgcstandards.com
The orthogonality of the Fmoc/tBu strategy, where the Nα- and side-chain protecting groups are removed by completely different mechanisms (base vs. acid), is a significant advantage. iris-biotech.de
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Agent | Trifluoroacetic acid (TFA) | 20% Piperidine in DMF |
| Side-Chain Protection | Benzyl (Bzl) based | tert-butyl (tBu) based |
| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., 95% TFA) |
| Key Advantage | Robust, historical method | Milder conditions, orthogonal |
| Key Disadvantage | Harsh cleavage conditions, repetitive acid use | Base-lability of some linkages |
The synthesis of peptides containing Histidine, such as this compound, presents unique challenges primarily due to the nucleophilic nature of its imidazole side chain. nbinno.commdpi.com Without adequate protection, the imidazole nitrogen can catalyze undesirable side reactions, including racemization of the activated Histidine residue during coupling. nbinno.com The choice of the side-chain protecting group for Histidine is therefore critical. Groups like the trityl (Trt) group are widely used in Fmoc synthesis because they are stable to the basic deprotection conditions but are easily removed during the final acid cleavage. nbinno.com Another challenge is the potential for aspartimide formation in sequences containing Asp-His, though this is not a concern for the dipeptide this compound itself. nih.gov
Solution-Phase Peptide Synthesis of this compound
Solution-phase peptide synthesis (SolPS) is the classical method for creating peptides, predating SPPS. nih.gov In this approach, protected amino acids are coupled in a suitable organic solvent, and the product is isolated and purified after each step. wikipedia.orgslideshare.net This method is still valuable for large-scale industrial production and for synthesizing peptides that are difficult to produce via SPPS. wikipedia.orgnih.gov
The synthesis of this compound in solution would involve protecting the N-terminus of Isoleucine (e.g., with a Boc or Z-group) and the C-terminus of Histidine (e.g., as a methyl or benzyl ester), in addition to protecting the Histidine side chain. masterorganicchemistry.com The two protected amino acids are then coupled using a coupling reagent. The protecting groups are subsequently removed to yield the final dipeptide. While this method offers flexibility, it is generally more labor-intensive and time-consuming than SPPS due to the required purification at each intermediate stage. mtoz-biolabs.com
Biocatalytic and Enzymatic Synthesis Approaches for this compound
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. researchgate.netrsc.org This approach utilizes enzymes, typically proteases, to catalyze the formation of the peptide bond under mild, aqueous conditions. creative-peptides.comrsc.org In a kinetically controlled synthesis, an amino acid ester (acting as the acyl donor) reacts with an amino acid amide or free amino acid (the nucleophile) in the presence of the enzyme. nih.gov
For this compound, this could involve the coupling of an Isoleucine derivative (e.g., Ile-OMe) with Histidine, catalyzed by an enzyme like thermolysin or chymotrypsin. rsc.org A key advantage is the high stereoselectivity of enzymes, which can prevent racemization and even allow for the selective coupling of L-amino acids from a racemic mixture. rsc.org However, challenges include the potential for enzymatic hydrolysis of the product and the need to optimize reaction media, often using aqueous-organic solvent mixtures to shift the equilibrium towards synthesis. nih.govfrontiersin.org
Cell-Free Expression Systems for Peptides with Modified Amino Acids
Cell-free protein synthesis (CFPS) systems are in vitro platforms that use cellular extracts or reconstituted mixtures of purified components (like the PURE system) to perform transcription and translation. formulationbio.comacs.org These systems offer an open environment, allowing for the direct addition of components and the synthesis of proteins or peptides that might be toxic to living cells. formulationbio.comnih.gov
While standard CFPS is geared towards producing longer proteins from the 20 canonical amino acids, it has been adapted for the production of peptides and the incorporation of non-canonical or modified amino acids. oup.comnih.gov By using reconstituted systems that lack proteases, the degradation of short peptides like this compound can be avoided. acs.orgnih.gov This technology is particularly powerful for producing analogues of this compound where either Isoleucine or Histidine is replaced by a modified or unnatural amino acid, expanding the chemical diversity of the resulting peptides. nih.gov
Rational Design Principles for Self-Assembling Peptides Incorporating this compound
The rational design of self-assembling peptides is a cornerstone of nanotechnology and materials science, enabling the creation of ordered structures from the bottom up. The process is governed by the intricate balance of non-covalent interactions, such as hydrophobic forces, electrostatic interactions, hydrogen bonding, and van der Waals forces. The incorporation of the dipeptide motif Isoleucine-Histidine (this compound) into a peptide sequence is a strategic choice that leverages the distinct chemical properties of each amino acid to control the self-assembly process.
Isoleucine, a hydrophobic amino acid, plays a crucial role in driving the initial aggregation of peptides in an aqueous environment through the hydrophobic effect. Peptides containing hydrophobic residues like isoleucine, valine, leucine, alanine (B10760859), and phenylalanine often form the core of self-assembled nanostructures. nih.govnih.gov The bulky and aliphatic side chain of isoleucine contributes significantly to the hydrophobic interactions that encourage peptides to come together and shield their nonpolar regions from water. nih.gov
Histidine, on the other hand, is a highly versatile amino acid due to its imidazole side chain. This side chain has a pKa of approximately 6.0, which means its protonation state can be readily modulated by small changes in pH within a physiologically relevant range. rsc.org This pH-responsiveness allows for dynamic control over the peptide's electrostatic interactions and, consequently, its self-assembly and disassembly. rsc.orgresearchgate.net Furthermore, the imidazole group is an excellent chelator of metal ions, providing another external stimulus to trigger or influence the self-assembly process. researchgate.net
The combination of the hydrophobic driving force from isoleucine with the stimuli-responsive nature of histidine allows for the design of "smart" materials that can undergo conformational changes and assemble into predictable structures in response to specific environmental cues. rsc.org
A prime example of the rational design of a self-assembling peptide incorporating the this compound motif is the engineering of a metal-ion-inducible triple-stranded α-helical coiled-coil. In a notable study, researchers designed a 35-residue peptide with a sequence of YGG(IEKKIEA)4, which was predicted to form a triple-stranded α-helical bundle. researchgate.net To introduce a metal-binding site and thus control the assembly process, two isoleucine residues within the hydrophobic core of the third heptad repeat were strategically replaced with histidine residues. researchgate.net
In the absence of metal ions, the peptide existed in a random coil conformation in an aqueous solution. researchgate.net However, upon the introduction of transition metal ions, the peptide underwent a significant conformational change to an α-helical structure. researchgate.net This demonstrated that the coordination of the metal ion by the histidine residues was the key trigger for the folding and subsequent self-assembly of the peptides into a triple-stranded, parallel coiled-coil. researchgate.net
The specificity of this interaction was further investigated by testing various divalent metal ions. The study revealed that the peptide assembly was most sensitive to Nickel(II) ions, exhibiting the lowest dissociation constant (Kd) with this metal. researchgate.net This high affinity suggests a specific geometric arrangement of the histidine residues in the assembled state, likely a six-coordinated octahedral geometry around the Ni(II) ion. researchgate.net This level of precision in design, where specific amino acid substitutions lead to predictable, stimulus-induced self-assembly, highlights the power of rational design principles in creating functional nanostructures.
The research findings from this study are summarized in the data table below, illustrating the metal-ion specificity of the self-assembly process.
| Metal Ion | Dissociation Constant (K_d) (μM) | Induced Conformation | Assembled Structure |
| Co(II) | 35 ± 1 | α-helical | Triple-stranded coiled-coil |
| Ni(II) | 5.0 ± 0.3 | α-helical | Triple-stranded coiled-coil |
| Cu(II) | 17 ± 1 | α-helical | Triple-stranded coiled-coil |
| Zn(II) | 23 ± 2 | α-helical | Triple-stranded coiled-coil |
This table presents the dissociation constants (Kd) for the metal-ion-induced self-assembly of a rationally designed peptide where two Ile residues were replaced with His residues. The data shows the high affinity and specificity for Ni(II) ions in triggering the formation of a triple-stranded α-helical coiled-coil. Data sourced from a study on metal ion-induced self-assembly of a designed peptide. researchgate.net
This example underscores the fundamental principles of designing self-assembling peptides incorporating the this compound motif. The isoleucine provides the necessary hydrophobic interactions to facilitate aggregation, while the histidine introduces a switchable element, in this case, a metal-binding site, that allows for precise control over the final assembled structure. These principles can be extended to design other stimuli-responsive materials, for instance, by exploiting the pH-sensitivity of histidine to create hydrogels or other nanostructures that assemble or disassemble in response to changes in acidity. researchgate.net
Physiological Roles and Systems Level Interactions of Ile His in Vitro and Animal Models
Cardiovascular System Research
Studies have investigated the effects of Ile-His and related peptides on the cardiovascular system, particularly concerning vasorelaxation and blood pressure in hypertensive models.
Vasorelaxing Activity and Hypotensive Effects (e.g., in SHR models)
Certain peptides containing this compound sequences have demonstrated vasorelaxing activity in isolated arteries and hypotensive effects in animal models of hypertension, such as spontaneously hypertensive rats (SHRs). For instance, the peptide this compound-Arg-Phe (IHRF), which includes the this compound sequence, has shown vasorelaxing activity in the mesenteric artery of SHRs. acs.org Oral administration of IHRF has also been reported to lower systolic blood pressure in SHRs. acs.org The vasorelaxing activity of IHRF was not inhibited by inhibitors of nitric oxide synthase or cyclooxygenase but was blocked by an antagonist for the CCK1 receptor, suggesting a potential mechanism involving this receptor. acs.org
While specific data tables directly detailing the vasorelaxing or hypotensive effects solely of the dipeptide this compound in isolation from larger peptides were not prominently found in the search results, the activity of peptides containing this sequence in SHR models is a key area of investigation. Studies on other peptides have also utilized SHRs to evaluate antihypertensive effects and vasorelaxing activity. nih.govmdpi.commdpi.com
Modulation of Renin-Angiotensin System Components
The renin-angiotensin system (RAS) plays a crucial role in blood pressure regulation. Angiotensin-converting enzyme (ACE) is a key component of the RAS, converting angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.com Angiotensin I is a decapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. uj.edu.plhelsinki.fi Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. ahajournals.orgmdpi.comahajournals.org The dipeptide this compound is present within the sequence of both angiotensin I and angiotensin II.
Research has explored the potential of various peptides, including those derived from food proteins, to inhibit ACE activity. mdpi.commdpi.com While the search results did not provide direct evidence of this compound dipeptide itself significantly modulating RAS components like ACE in isolation, its presence within larger angiotensin peptides highlights a potential indirect link to this system. The modulation of the RAS is a known mechanism for influencing blood pressure. helsinki.finih.govahajournals.orgmdpi.com
Gastrointestinal System Research
Investigations have also explored the influence of peptides, potentially including this compound, on gastrointestinal function, such as transit time, appetite, and interactions with the gut microbiota. Animal models are frequently used to study gastrointestinal disorders and motility. dergipark.org.trmeliordiscovery.commdpi.comresearchgate.netnih.govnih.govebraincase.comnih.gov
Modulation of Appetite and Food Intake
Appetite and food intake are complex behaviors influenced by various physiological signals, including gut hormones. Peptides derived from food proteins have been investigated for their potential to modulate satiety signals and influence feeding behavior in animal models. mdpi.comfrontiersin.orgtandfonline.comresearchgate.net For example, the tripeptide Arg-Ile-Tyr (RIY) has been shown to reduce food intake in mice, an effect associated with CCK secretion. mdpi.com
Although direct evidence regarding the specific impact of the this compound dipeptide on appetite and food intake in animal models was not explicitly detailed in the search results, the broader context of food-derived peptides influencing these processes through mechanisms involving gut hormones like CCK, GLP-1, and PYY is an active area of research. mdpi.comtandfonline.com
Influence on Gut Microbiota Interactions
The gut microbiota, the complex community of microorganisms residing in the gastrointestinal tract, plays a significant role in host physiology, including metabolism and immune function. dergipark.org.trmdpi.comnih.gov Animal models, including germ-free and gnotobiotic animals, are valuable tools for studying host-microbiota interactions. dergipark.org.trmdpi.comnih.gov Diet and dietary components, including peptides, can influence the composition and activity of the gut microbiota. dergipark.org.trnih.gov
While the search results did not provide specific studies detailing the direct influence of the this compound dipeptide on gut microbiota composition or interactions, the broader field of research explores how dietary components and peptides can impact the gut microbiome in animal models. dergipark.org.trmdpi.comnih.govfrontiersin.orgresearchgate.net
Intestinal Absorption Mechanisms of Small Peptides
The absorption of small peptides, including di- and tripeptides like this compound, from the intestinal lumen into enterocytes is a crucial aspect of protein digestion and nutrient uptake. Research utilizing in vitro models, such as Caco-2 cell monolayers, and in vivo animal models, including rats and pigs, has elucidated several mechanisms involved in this process. researchgate.netresearchgate.net
A primary pathway for the uptake of di- and tripeptides is the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the small intestine. cambridge.orgnih.govannualreviews.org PEPT1 facilitates the transport of these peptides across the apical membrane of enterocytes, driven by an inwardly directed proton gradient. cambridge.org Studies in rats, for instance, have investigated the role of PEPT1 in peptide absorption after massive proximal small bowel resection, indicating that ileal adaptation for peptide absorption can occur through cellular proliferation rather than solely through increased PEPT1 expression per enterocyte. nih.gov
Beyond carrier-mediated transport via PEPT1, other mechanisms contribute to small peptide absorption. These include passive diffusion, particularly for cell-penetrating peptides, and endocytosis, which may play a role in the uptake of larger peptides or under specific conditions. cambridge.orgresearchgate.netfrontiersin.org The molecular weight and structural characteristics of peptides influence their absorption efficiency and susceptibility to degradation by intestinal proteases. frontiersin.org Short peptides with smaller molecular weights are generally absorbed more readily and are less prone to enzymatic breakdown compared to longer chains. researchgate.netfrontiersin.org
While research has established these general mechanisms for small peptide absorption using various models and specific dipeptides like glycyl-glycine and glycyl-L-alanine cambridge.org, detailed studies specifically on the intestinal absorption characteristics and mechanisms of this compound were not prominently featured in the consulted literature. However, based on its classification as a dipeptide, it is expected that this compound would utilize similar absorption pathways, primarily involving PEPT1-mediated transport, potentially supplemented by passive diffusion or endocytosis depending on specific conditions and concentrations.
Neurobiological System Research
In vitro and animal models are indispensable tools for investigating the complex functions of the neurobiological system, including cognition, learning, neural signaling, and neurodevelopment. These models allow researchers to explore the mechanisms underlying these processes and the potential influence of various compounds, including peptides. nih.govresearchgate.netresearchgate.netfrontiersin.org
Role in Neural Signaling Pathways
Neural signaling pathways involve intricate communication between neurons and other cell types within the nervous system, mediated by various molecules including neurotransmitters, neuromodulators, and peptides. embl.org In vitro models, such as primary cell cultures and immortalized cell lines, and in vivo animal models are employed to dissect these pathways and understand how signals are transmitted and processed. mdpi.comnih.govresearchgate.netembl.org
These models enable the study of cellular responses, molecular interactions, and the impact of various substances on neuronal activity and communication. frontiersin.orgresearchgate.net For instance, in vitro models can be used to investigate the effects of compounds on ion channels, receptors, or intracellular signaling cascades involved in neural transmission. Animal models allow for the study of how these molecular and cellular events translate into changes in complex neural circuits and behavior. frontiersin.orgresearchgate.net Despite the general importance of peptides in neural signaling, specific research detailing the direct role of this compound in particular neural signaling pathways was not found within the scope of the provided search results.
Potential Involvement in Neurodevelopmental Processes
Neurodevelopment is a complex process involving the formation and organization of the nervous system. Animal models, including mice, zebrafish, and fruit flies, and in vitro models derived from stem cells or primary tissues are critical for studying the genetic, molecular, and cellular events that underlie normal neurodevelopment and contribute to neurodevelopmental disorders. researchgate.netresearchgate.netuio.nofrontiersin.orgacs.org
These models allow researchers to investigate processes such as neurogenesis, neuronal migration, differentiation, and synapse formation. researchgate.netfrontiersin.org In vitro models can provide a simplified system to study specific cellular events uio.no, while in vivo models offer the advantage of studying these processes within the context of a whole organism and assessing the impact on behavior. researchgate.netfrontiersin.org While peptides can play roles in developmental processes, specific research on the potential involvement of this compound in neurodevelopmental processes was not identified in the provided search results.
Metabolic Regulation Studies
In vitro and animal models are extensively used to investigate the intricate mechanisms of metabolic regulation, including energy metabolism and the maintenance of metabolic homeostasis. These studies are crucial for understanding how organisms process nutrients, regulate energy balance, and how these processes are disrupted in metabolic diseases. researchgate.netuzh.chresearchgate.netnih.gov
Influence on Energy Metabolism and Metabolic Homeostasis
Animal models, particularly rodents like mice and rats, as well as pigs, serve as valuable tools for studying energy metabolism and metabolic homeostasis due to their physiological similarities to humans. researchgate.netresearchgate.netnih.gov These models allow for the investigation of factors influencing glucose metabolism, lipid metabolism, energy expenditure, and the development of conditions like obesity and type 2 diabetes. uzh.chresearchgate.netnih.gov
Involvement in Adipose Tissue Metabolism
Limited research suggests a potential link between this compound and adipose tissue metabolism. One study utilizing animal models indicated that the central administration of L-Ile-L-His was associated with induced metabolism in rat epididymal adipose tissue. frontiersin.org The precise mechanisms by which this compound exerts this effect on adipose tissue metabolism require further detailed investigation. While studies exist on the roles of its constituent amino acids, isoleucine researchgate.net and histidine researchgate.net, in adipose tissue, these findings cannot be directly extrapolated to the specific actions of the this compound dipeptide.
Wound Healing and Tissue Repair Mechanisms (if this compound related)
The role of this compound in wound healing and tissue repair mechanisms has not been specifically detailed in the provided research. While the process of wound healing is a complex area of study involving various factors, including nutrition and the action of different peptides, direct research specifically investigating the application or effects of the this compound dipeptide in promoting wound healing or tissue repair in in vitro or animal models was not identified.
Advanced Analytical and Spectroscopic Characterization of Ile His
High-Performance Liquid Chromatography (HPLC) and LC-MS Analysis
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is a widely used and powerful technique for separating peptides based on their hydrophobicity. thermofisher.comnih.gov RP-HPLC offers high efficiency and the capability to differentiate between chemically similar compounds, including peptides that vary by only a single amino acid residue. thermofisher.com Mobile phase conditions, such as pH and the concentration of counterions, can be adjusted to optimize the separation of peptides. nih.govingenieria-analitica.com For instance, acidic ion pairing agents like trifluoroacetic acid (TFA) interact with positively charged basic residues, while cationic counterions interact with negatively charged carboxyl groups. nih.gov
Data from LC-MS/MS analysis of hydrolyzed samples can be used to quantify amino acids. For example, in one study evaluating a non-derivatization LC/MS/MS method for total proteinogenic amino acids, the quantitative results for isoleucine and histidine in a standard reference material were reported with recoveries of 86% and 109%, respectively. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organic compounds, including peptides. technologynetworks.comwiley.comamazon.com NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. technologynetworks.comwiley.com
For peptides, 1D ¹H NMR spectra can confirm the presence or absence of individual amino acids. spectralservice.de To determine the amino acid sequence and gain deeper structural insights, 2D NMR experiments such as COSY, TOCSY, NOESY, HSQC, and HMBC are employed. spectralservice.descielo.org.za These techniques reveal correlations between different nuclei, providing information about through-bond and through-space connectivities. scielo.org.za
NMR spectroscopy is also valuable for analyzing peptide conformation and dynamics in solution. nih.govnih.gov Conformer analysis, which involves studying the different spatial arrangements a molecule can adopt, can be performed using NMR data, including coupling constants and NOE information. nih.govresearchgate.netacs.org For example, in larger peptides containing Ile and His residues, NMR studies have been used to investigate backbone conformation and the presence of cis-trans isomerization of peptide bonds, particularly involving proline residues. nih.govresearchgate.net Theoretical relationships between vicinal spin-spin coupling constants and torsion angles can be used to predict side-chain conformations. acs.org
NMR can also be used to study the conformation of amino acids and peptides in the presence of host molecules, such as cucurbit[n]urils, by observing changes in chemical shifts. researchgate.net
Advanced Techniques for Detection and Quantification of Ile-His in Biological Matrices
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has also been demonstrated as a viable approach for the quantitative analysis of low molecular weight polar compounds, including peptides, using internal standards. nih.gov
Advanced machine learning-based platforms are being developed to facilitate comprehensive metabolite identification and quantification in diverse biological matrices from raw LC-MS data, potentially reducing the need for extensive calibration curves. discoveracs.org
Computational and Theoretical Studies of Ile His and Its Interactions
Molecular Dynamics (MD) Simulations of Ile-His and Peptide Complexes
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over a period of time. This allows researchers to observe the dynamic behavior of a system, such as a peptide in solution or a peptide interacting with a protein. MD simulations can provide insights into conformational changes, flexibility, and the stability of peptide structures and their complexes nih.govuni.lunih.govmetabolomicsworkbench.org.
In the context of peptides, MD simulations can be used to study how a peptide folds or unfolds, how it interacts with a membrane, or how it binds to a receptor protein. For a dipeptide like this compound, MD simulations could theoretically be employed to explore its conformational landscape in different environments (e.g., water, lipid bilayer) and to understand its dynamic behavior. While general studies on peptide dynamics and protein-peptide interactions using MD simulations are common nih.govuni.lunih.govmetabolomicsworkbench.org, specific research detailing MD simulations focused exclusively on the this compound dipeptide or its complexes were not found in the consulted literature. Studies have examined longer peptides containing Ile and His residues within the context of protein binding or membrane interactions uni.lunih.gov, illustrating the applicability of MD to systems involving these amino acids.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when it is bound to a receptor protein. This method aims to predict the strength of the interaction and the key residues involved in the binding interface. For peptides, molecular docking can be used to predict how a peptide might bind to a target protein, such as an enzyme or a receptor.
Molecular docking studies are widely used in drug discovery and understanding molecular recognition. They can help identify potential binding sites on a protein and predict the binding affinity of a peptide ligand. While molecular docking has been applied to study the interactions of various peptides, including those containing Ile and His, with target proteins like DPP-IV or MAPK14, specific docking studies focused solely on predicting the interaction of the this compound dipeptide with a particular protein target were not identified in the consulted sources. The presence of Ile and His residues in protein binding pockets that interact with ligands or other peptides has been noted in docking studies, indicating the relevance of these residues in molecular recognition.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about the distribution of electrons, molecular orbitals, and the potential reactivity of a compound. QM calculations are fundamental for understanding chemical bonding, reaction mechanisms, and spectroscopic properties.
For a dipeptide like this compound, QM calculations could be used to determine its optimized molecular geometry, calculate its electronic properties such as HOMO and LUMO energy levels (which relate to reactivity), partial atomic charges, and dipole moment. These calculations can offer insights into the intrinsic chemical nature of the dipeptide. While QM calculations have been applied to study the electronic structure and properties of other dipeptides, such as Ile-Trp, and individual amino acids or their interactions within larger systems, specific QM studies focused exclusively on the this compound dipeptide for characterizing its electronic structure and reactivity were not found in the consulted literature.
Bioinformatics Approaches for Peptide Prediction and Analysis
Bioinformatics encompasses computational tools and databases used to analyze biological data, including peptide sequences. These approaches are valuable for predicting potential bioactive peptides within protein sequences, analyzing their physicochemical properties, and understanding their potential functions based on their amino acid composition and sequence.
Bioinformatics tools can be used for tasks such as identifying peptide sequences that are likely to be released through hydrolysis, predicting their absorption, distribution, metabolism, and excretion (ADME) properties, and classifying them based on potential bioactivity. The amino acid composition, including the presence and position of residues like Ile and His, is a key factor in these predictions. While bioinformatics frameworks are used for the prediction and analysis of various peptides and can analyze the occurrence and context of dipeptides within larger sequences, specific bioinformatics studies focused solely on the prediction or detailed analysis of the this compound dipeptide as a standalone bioactive peptide were not identified in the consulted sources.
In Silico Hydrolysis and Peptide Screening
In silico hydrolysis and peptide screening involve using computational methods to simulate the enzymatic digestion of proteins and subsequently screen the resulting peptide fragments for desired properties or potential bioactivities. This approach can help identify novel bioactive peptides encrypted within food proteins or other protein sources.
Simulated gastrointestinal digestion is a common in silico hydrolysis method used to predict peptides that might be released during digestion. Following hydrolysis, the resulting peptide library can be screened computationally for various bioactivities based on sequence features, physicochemical properties, or predicted interactions with target molecules using methods like molecular docking. While in silico hydrolysis and screening efforts have led to the identification of numerous bioactive peptides, including longer peptides containing Ile and His residues, specific studies focused on in silico hydrolysis specifically yielding the this compound dipeptide or screening efforts targeting this compound for particular bioactivities were not found in the consulted literature.
Research on Ile His Derivatives, Analogs, and Peptidomimetics
Design and Synthesis of Ile-His Peptidomimetics
The design and synthesis of peptidomimetics based on this compound involve creating molecules that mimic the structural and functional characteristics of the dipeptide but with modified properties. This often includes altering the peptide backbone, incorporating non-natural amino acids, or introducing conformational constraints to enhance stability, affinity, and selectivity for target molecules amazonaws.comacs.orgrsc.org. General strategies for transforming bioactive peptides into peptidomimetics can involve truncations, deletions, and amino acid scans to identify key residues and understand structure-activity relationships diva-portal.org.
One approach in peptidomimetic design is the replacement of amino acid residues with non-peptidic building blocks or the introduction of secondary structure mimetics and backbone mimetics diva-portal.org. For instance, in studies involving angiotensin IV (Ang IV), which contains an this compound sequence, researchers have explored replacing parts of the peptide with scaffolds like 2-(aminomethyl)phenylacetic acid (AMPA) to create peptidomimetics targeting insulin-regulated aminopeptidase (B13392206) (IRAP) diva-portal.org. Conformational constraints can also be introduced by replacing amino acids with residues suitable for cyclization or ring-closing metathesis, leading to macrocyclic structures diva-portal.org.
Solid-phase peptide synthesis (SPPS) is a common methodology used in the synthesis of peptides and their analogs, allowing for the controlled addition of amino acids and modified building blocks acs.orgnih.govnih.gov. This technique facilitates the creation of diverse structures for biological evaluation.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of this compound or peptides containing this compound affect their biological activity rsc.orgwikipedia.orgcollaborativedrug.com. By systematically altering specific residues or linkages, researchers can identify the structural features crucial for interaction with biological targets wikipedia.org.
In the context of peptides containing Ile, SAR studies have shown that the nature and size of side chains at specific positions can significantly impact activity. For example, in studies on angiotensin II analogs, varying the substitution at position 5, which can be Ile, influenced the potency of β-arrestin agonism at the AT₁R nih.gov. Increasing the size of the alkyl side-chain at this position resulted in proportionally more robust β-arrestin recruitment nih.gov. Similarly, in antimicrobial peptides, replacing hydrophobic residues like Val and Ile with basic or negatively charged amino acids altered antimicrobial activity mdpi.com. The substitution of Leu with Ile in some antimicrobial peptide variants did not significantly change activity, suggesting that the increased side chain bulk of Ile compared to Leu had minimal impact in that specific context frontiersin.org.
SAR studies often involve the synthesis of a series of analogs with targeted modifications, followed by in vitro assays to measure their biological effects nih.gov. This data helps correlate structural changes with observed activity, guiding the design of more potent and selective compounds collaborativedrug.com.
Mechanistic Studies of Modified this compound Peptides
Mechanistic studies of modified this compound peptides and their analogs aim to elucidate the molecular mechanisms by which these compounds exert their biological effects. This involves investigating their interactions with target receptors, enzymes, or other biomolecules, as well as understanding downstream signaling events.
While specific mechanistic studies solely focused on modified this compound dipeptides are less extensively documented in the provided search results, research on peptides containing Ile and His provides insights into potential mechanisms. For instance, peptides designed to inhibit enzymes like renin, which cleaves angiotensinogen (B3276523) (containing an this compound sequence within a larger peptide), involve understanding the interaction of the inhibitor with the enzyme's active site nih.gov. Modified peptides incorporating novel amino acid analogs have been synthesized and evaluated for their inhibitory activity against renin, with studies reporting IC₅₀ values to quantify their potency nih.gov.
Mechanistic studies can also involve examining the effect of peptide modifications on properties like membrane interaction and permeabilization, particularly for peptides with potential antimicrobial or cytotoxic activities nih.govfrontiersin.org. Alterations in charge, hydrophobicity, and secondary structure through modifications can influence how peptides interact with lipid bilayers mdpi.comfrontiersin.org. Techniques such as lipid vesicle permeabilization assays and studies on bacterial membrane damage can provide insights into these mechanisms frontiersin.org.
Furthermore, mechanistic investigations may explore how modifications affect the conformational stability and proteolytic resistance of peptides, which are critical factors influencing their bioavailability and duration of action rsc.org. Cyclization and the incorporation of non-natural amino acids are strategies employed to enhance stability and explore bioactive conformations rsc.org.
Future Research Directions and Unexplored Avenues for Ile His
Elucidation of Novel Biological Functions and Mechanisms
Future research is critical for identifying and characterizing novel biological roles of Ile-His beyond any currently known or hypothesized functions. This includes exploring its potential as a signaling molecule, enzyme modulator, or participant in specific cellular pathways. Studies could focus on identifying the specific protein receptors or enzymes that this compound interacts with, if any, and detailing the molecular mechanisms underlying these interactions. Techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and detailed kinetic studies could be employed to pinpoint interacting partners and understand the nature of their association. Furthermore, research is needed to investigate the effects of this compound in various physiological and pathological contexts, potentially uncovering roles in areas such as neurotransmission, immune modulation, or metabolic regulation, drawing inspiration from the known diverse functions of peptides ontosight.aiwikipedia.org. Cellular and in vivo models would be instrumental in validating findings from in vitro studies and understanding the physiological impact of this compound.
Development of Advanced Analytical Platforms
A key area for future development is the creation of more sensitive, selective, and high-throughput analytical methods for the detection and quantification of this compound in complex biological matrices such as plasma, tissue, and cellular extracts. Current methods for peptide analysis often involve techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) sepscience.comaltabioscience.comresearchgate.net. Future research should aim to refine these techniques or develop novel platforms, such as advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with improved sensitivity and reduced matrix effects, or capillary electrophoresis-mass spectrometry (CE-MS). The development of biosensors or other affinity-based methods specifically tuned for this compound could enable real-time monitoring or in situ detection. These advanced analytical tools will be crucial for accurately measuring this compound levels under different physiological conditions, in response to stimuli, or in disease states, providing essential data for functional studies.
Integrated Omics Approaches for Systems-Level Understanding
To gain a comprehensive understanding of this compound's role within biological systems, future research should leverage integrated omics approaches. Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular landscape influenced by or associated with this compound. For instance, transcriptomic analysis could reveal changes in gene expression pathways related to this compound synthesis or degradation, while proteomic studies might identify proteins whose abundance or modification is affected by this compound. Metabolomics could help in understanding how this compound influences or is influenced by broader metabolic networks. Integrating these diverse datasets through sophisticated bioinformatics and systems biology approaches, similar to studies on other dipeptides biorxiv.orgahajournals.orgnih.govmdpi.comresearchgate.net, can uncover complex interactions, identify regulatory networks, and reveal the systemic impact of this compound.
Exploration of Novel Synthetic Routes
Research into novel synthetic routes for this compound is important for developing more efficient, cost-effective, and sustainable production methods. While standard solid-phase peptide synthesis (SPPS) is a common approach nih.gov, future work could explore alternative chemical synthesis strategies, potentially involving solution-phase synthesis or flow chemistry, to improve scalability and reduce waste. Investigating enzymatic synthesis routes, utilizing ligases or proteases under controlled conditions, could offer more environmentally friendly and highly specific methods google.com. Exploring chemo-enzymatic approaches, combining the advantages of both chemical and enzymatic methods, may also lead to novel and improved synthesis protocols. These efforts are crucial for providing access to high-purity this compound for research and potential future applications.
Computational and AI-Driven Discovery of this compound Interacting Partners
Computational methods and Artificial Intelligence (AI) are powerful tools for predicting molecular interactions and biological functions, and their application to this compound research holds significant promise for the future. Techniques such as molecular docking and molecular dynamics simulations can be used to predict how this compound might interact with potential protein targets or receptors at an atomic level rsc.orgvietnamjournal.rujove.com. Machine learning models, trained on existing peptide-interaction data, can predict potential binding partners or biological activities based on the structural and chemical properties of this compound rsc.orgacs.org. AI algorithms could also be employed to analyze large-scale omics datasets to identify correlations and predict pathways influenced by this compound. These computational approaches can guide experimental design, prioritize potential research avenues, and accelerate the discovery of this compound's interacting partners and functions.
Q & A
What are the key considerations for designing experiments to study the stability of Ile-His under physiological conditions?
Basic Question : Focuses on foundational experimental parameters.
Methodological Answer :
- Controlled Variables : Maintain precise control over pH (6.8–7.4), temperature (37°C), and ionic strength (e.g., phosphate-buffered saline) to mimic physiological conditions. Use HPLC or mass spectrometry to quantify degradation products over time .
- Data Collection : Monitor stability via UV-Vis spectroscopy (for peptide bond integrity) and circular dichroism (CD) spectroscopy (for secondary structure changes). Include triplicate measurements to assess reproducibility .
- Advanced Consideration : For advanced studies, incorporate computational modeling (e.g., molecular dynamics simulations) to predict degradation pathways and validate findings with experimental data .
How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
Advanced Question : Addresses data variability and mechanistic ambiguity.
Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., cell viability assays with ATP quantification vs. apoptosis markers). Cross-validate results with orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity measurements .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, serum concentration). Use meta-analysis frameworks to reconcile discrepancies in published datasets .
- Mechanistic Studies : Combine knock-down models (siRNA/CRISPR) with transcriptomic profiling to isolate this compound-specific pathways, reducing off-target noise .
What analytical techniques are most reliable for characterizing this compound purity and structural integrity in synthetic preparations?
Basic Question : Targets quality control in synthesis.
Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column and trifluoroacetic acid (TFA) as a mobile phase modifier. Validate purity (>98%) via area-under-the-curve analysis .
- Spectroscopy : Confirm identity via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) for backbone connectivity. For advanced studies, employ X-ray crystallography if single crystals are obtainable .
- Impurity Profiling : Apply LC-MS/MS to detect deamidation or oxidation byproducts, especially at histidine residues .
How should researchers approach formulating testable hypotheses about this compound’s role in modulating enzymatic activity?
Advanced Question : Requires integration of biochemical and structural data.
Methodological Answer :
- Hypothesis Frameworks : Use the PICO framework (Population: target enzyme; Intervention: this compound concentration; Comparison: wild-type vs. mutant enzymes; Outcome: kinetic parameters) .
- Kinetic Assays : Measure and via Michaelis-Menten kinetics under varying this compound concentrations. Pair with stopped-flow spectroscopy for real-time monitoring .
- Structural Insights : Perform docking simulations (AutoDock Vina) to predict binding sites, followed by mutagenesis (e.g., His-to-Ala substitutions) to validate functional residues .
What strategies are effective for ensuring reproducibility in this compound peptide synthesis across laboratories?
Basic Question : Focuses on protocol standardization.
Methodological Answer :
- Stepwise Documentation : Provide detailed synthetic protocols, including coupling agents (e.g., HBTU/HOBt), resin type (Wang or Rink amide), and deprotection conditions (20% piperidine/DMF) .
- Interlab Validation : Share batches with independent labs for purity/activity reassessment. Use collaborative platforms like Zenodo to archive raw NMR and HPLC files .
- Advanced Metrics : Report synthetic yield, enantiomeric excess (via chiral HPLC), and endotoxin levels for in vivo studies .
How can conflicting results in this compound’s antioxidant capacity studies be systematically addressed?
Advanced Question : Tackles mechanistic and methodological conflicts.
Methodological Answer :
- Assay Selection : Compare multiple assays (e.g., DPPH scavenging vs. ORAC) to assess specificity. Control for metal ion chelation, which may confound results .
- Redox Profiling : Use electron paramagnetic resonance (EPR) to detect radical quenching in real time. Correlate with cellular ROS assays (e.g., DCFH-DA staining) .
- Data Harmonization : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and eliminate low-impact variables .
What methodologies are recommended for elucidating the transport mechanisms of this compound across cellular membranes?
Advanced Question : Combines biophysical and biological approaches.
Methodological Answer :
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (). Validate with P-glycoprotein inhibitors (e.g., verapamil) to assess transporter involvement .
- Microscopy : Employ confocal microscopy with fluorescently tagged this compound (e.g., FITC conjugation) to visualize uptake kinetics .
- Computational Modeling : Apply QSAR (quantitative structure-activity relationship) models to predict logP and membrane partitioning .
How should researchers design dose-response studies to evaluate this compound’s neuroprotective effects in vitro?
Basic Question : Focuses on experimental design fundamentals.
Methodological Answer :
- Dose Range : Pilot studies to determine IC50/EC50 using 8–10 concentrations (e.g., 0.1–100 µM). Include positive controls (e.g., BDNF) and vehicle controls .
- Endpoint Selection : Measure neurite outgrowth (ImageJ analysis), mitochondrial membrane potential (JC-1 dye), and caspase-3 activity .
- Statistical Power : Use power analysis (G*Power software) to determine sample size (n ≥ 6) and avoid Type II errors .
What are the best practices for integrating multi-omics data to study this compound’s systemic effects?
Advanced Question : Requires interdisciplinary data integration.
Methodological Answer :
- Workflow Design : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) from the same biological sample .
- Pathway Analysis : Use tools like STRING or KEGG Mapper to identify enriched pathways. Validate with CRISPR-Cas9 knockouts of top candidate genes .
- Data Repositories : Deposit raw data in public repositories (e.g., GEO, PRIDE) to enable meta-analyses .
How can researchers address ethical and reproducibility challenges in preclinical studies of this compound?
Advanced Question : Focuses on translational rigor.
Methodological Answer :
- Ethical Frameworks : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework. Share code for statistical analyses (R/Python scripts) .
- Transparency : Disclose all conflicts of interest and funding sources in publications .
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